![molecular formula C9H7FN2O2 B1456761 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159828-93-9](/img/structure/B1456761.png)
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (FMIP) is a nitrogen heterocyclic compound of interest in the field of pharmacology and drug development . It has an empirical formula of C9H7FN2O2 and a molecular weight of 194.16 .
Synthesis Analysis
Imidazopyridine, the core structure of FMIP, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of FMIP can be represented by the SMILES stringO=C(O)C(N(C=C(F)C=C1)C1=N2)=C2C
. The InChI key for FMIP is PKGZIIFPOGJMJQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
FMIP is a solid compound . It has an empirical formula of C9H7FN2O2, a molecular weight of 194.16 , and an InChI key ofPKGZIIFPOGJMJQ-UHFFFAOYSA-N
.
Scientific Research Applications
Anti-Tuberculosis (Anti-TB) Agent
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues, including 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, against Mycobacterium tuberculosis (Mtb). It may work by inhibiting mycobacterial enzymes or disrupting cell wall synthesis .
Safety and Hazards
FMIP is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280 - P305 + P351 + P338, advising to wear protective gloves/clothing and to rinse cautiously with water for several minutes in case of contact with eyes .
Future Directions
Imidazopyridine, the core structure of FMIP, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions for FMIP could involve further exploration of its potential applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have a wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to a variety of derivatives with different biological activities.
properties
IUPAC Name |
6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGZIIFPOGJMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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